molecular formula C32H18CrN6O8.H<br>C32H19CrN6O8 B13758659 Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) CAS No. 52277-71-1

Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-)

Cat. No.: B13758659
CAS No.: 52277-71-1
M. Wt: 667.5 g/mol
InChI Key: KZWXMLSFHOPSNE-UHFFFAOYSA-M
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Description

Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) is a complex compound with a molecular formula of C38H38CrN7O11+. It is known for its vibrant color and is often used in various chemical applications due to its unique properties.

Preparation Methods

The synthesis of Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) typically involves the reaction of 2-hydroxy-5-nitrophenyl azo compounds with naphthol derivatives in the presence of chromate ions. The reaction conditions often require a controlled environment with specific pH levels and temperatures to ensure the proper formation of the compound. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .

Chemical Reactions Analysis

Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of chromium.

    Reduction: Reduction reactions can convert the chromate ion to a lower oxidation state, often using reducing agents like sodium borohydride.

    Substitution: The azo group in the compound can undergo substitution reactions, where different substituents replace the existing groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases to control the reaction environment. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: The compound’s unique properties make it useful in staining techniques for biological samples.

    Medicine: Research is ongoing into its potential use in medical diagnostics and treatments.

    Industry: It is used in the manufacturing of dyes and pigments due to its vibrant color

Mechanism of Action

The mechanism of action of Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) involves its interaction with molecular targets through its chromate ion and azo groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The chromate ion can participate in redox reactions, while the azo groups can interact with different biomolecules .

Comparison with Similar Compounds

Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) can be compared with similar compounds such as:

    Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))cobaltate(1-): This compound has cobalt instead of chromium and exhibits different chemical properties and reactivity.

    Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))ferrate(1-): This iron-containing compound has unique magnetic properties compared to the chromate version.

The uniqueness of Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) lies in its specific chromate ion, which imparts distinct redox properties and reactivity compared to its cobaltate and ferrate counterparts .

Properties

CAS No.

52277-71-1

Molecular Formula

C32H18CrN6O8.H
C32H19CrN6O8

Molecular Weight

667.5 g/mol

IUPAC Name

chromium(3+);1-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-2-one;hydron;1-[(5-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate

InChI

InChI=1S/C16H11N3O4.C16H9N3O4.Cr/c2*20-14-8-6-11(19(22)23)9-13(14)17-18-16-12-4-2-1-3-10(12)5-7-15(16)21;/h1-9,20-21H;1-9H;/q;-2;+3/p-1

InChI Key

KZWXMLSFHOPSNE-UHFFFAOYSA-M

Canonical SMILES

[H+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)[N+](=O)[O-])[O-])[O-].C1=CC=C2C(=C1)C=CC(=O)C2=NN=C3C=C(C=CC3=O)N([O-])[O-].[Cr+3]

Origin of Product

United States

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